molecular formula C13H12F3NO4 B3039442 dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate CAS No. 106509-84-6

dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate

Cat. No. B3039442
CAS RN: 106509-84-6
M. Wt: 303.23 g/mol
InChI Key: QRBIIAJFVJMRAY-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate, also known as TFB, is a chemical compound that is widely used in scientific research. TFB is a potent inhibitor of the enzyme histone deacetylase, which plays a critical role in gene expression and cellular function.

Mechanism Of Action

Dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate inhibits histone deacetylase by binding to the active site of the enzyme and blocking its activity. This leads to an accumulation of acetylated histone proteins, which can lead to an upregulation of gene transcription. dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a histone deacetylase inhibitor, dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate has several advantages for lab experiments. It is a potent and selective inhibitor of histone deacetylase, making it a valuable tool for studying the role of histone acetylation in gene expression and cellular function. dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate is also relatively easy to synthesize and has a high yield. However, dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cellular function and gene expression are not well understood. Additionally, dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate. One area of research is to study the long-term effects of dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate on cellular function and gene expression. Another area of research is to investigate the potential therapeutic uses of dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate in the treatment of cancer, neurodegenerative diseases, and other disorders. Finally, researchers can explore the development of new compounds based on the structure of dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate with improved potency, selectivity, and safety profiles.
Conclusion:
In conclusion, dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate is a potent inhibitor of histone deacetylase that has a wide range of scientific research applications. dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate has been shown to have biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and improvement of insulin sensitivity. dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate has advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Scientific Research Applications

Dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate has been widely used in scientific research as a potent inhibitor of histone deacetylase. Histone deacetylase plays a critical role in gene expression and cellular function by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate has been shown to inhibit histone deacetylase activity in a dose-dependent manner, leading to an increase in acetylation of histone proteins and an upregulation of gene transcription.

properties

IUPAC Name

dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO4/c1-20-11(18)7-10(12(19)21-2)17-9-5-3-8(4-6-9)13(14,15)16/h3-7,17H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBIIAJFVJMRAY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C(=O)OC)NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C(\C(=O)OC)/NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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